Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate is a chemical compound that belongs to the indolizine class of heterocycles. Indolizines are characterized by their fused bicyclic structure, which includes a pyrrole and a pyridine ring. This specific compound features a trifluoromethyl group, which significantly influences its chemical properties and reactivity. Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate is notable for its potential applications in medicinal chemistry and material science due to the unique electronic properties imparted by the trifluoromethyl substituent.
This compound can be classified under several categories:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development and other applications.
The synthesis of ethyl 7-(trifluoromethyl)indolizine-1-carboxylate can be approached through various methodologies. One common strategy involves the following steps:
Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing the synthesis and ensuring high-quality product formation. Recent studies have highlighted various synthetic routes that utilize different starting materials and conditions to improve efficiency and yield .
The molecular structure of ethyl 7-(trifluoromethyl)indolizine-1-carboxylate features a bicyclic indolizine framework with a carboxylate ester functional group at position 1 and a trifluoromethyl group at position 7. The presence of these substituents affects the electronic distribution within the molecule, influencing its reactivity and interactions with biological targets.
Key structural data include:
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate participates in various chemical reactions due to its reactive functional groups. Notable reactions include:
Technical details such as reaction conditions (temperature, solvents), catalysts used, and yields are essential for understanding the scope of these reactions .
The mechanism of action for ethyl 7-(trifluoromethyl)indolizine-1-carboxylate primarily revolves around its interactions with biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
In biological systems, this compound may act as an inhibitor or modulator of specific enzymes or receptors due to its structural features. For instance, indolizines have been studied for their ability to inhibit vascular endothelial growth factor receptors, suggesting potential therapeutic applications in oncology .
Relevant data from analytical techniques such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition temperatures .
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate has several promising applications:
Research continues to explore new applications based on its structural versatility and reactivity .
Indolizine (pyrrolo[1,2-a]pyridine) is a nitrogen-fused bicyclic heterocycle and an isomer of indole. Its unique electron-rich structure enables diverse reactivity patterns, making it a privileged scaffold in medicinal chemistry and materials science. The indolizine core exhibits planarity and extended π-conjugation, facilitating interactions with biological targets and granting tunable optoelectronic properties [3] [7]. Recent synthetic advances (2016–2024) have expanded access to functionalized indolizines, including π-expanded analogues with enhanced fluorescence and charge-transport capabilities [3]. These developments address historical limitations in regioselective functionalization, enabling targeted modifications at positions C-1, C-3, and C-7—critical for optimizing bioactivity and physicochemical properties [7].
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry due to its profound influence on molecular behavior. Key effects include:
This compound (CAS# 2227206-59-7) exemplifies strategic indolizine functionalization, combining C-7 CF₃ substitution with an ethyl carboxylate at C-1. Its molecular formula is C₁₂H₁₀F₃NO₂ (MW: 257.21 g/mol), with SMILES representations including O=C(C1=C2C=C(C(F)(F)F)C=CN2C=C1)OCC
and CCOC(=O)c1ccn2ccc(C(F)(F)F)cc12
[1] [6]. The ethyl carboxylate group offers synthetic versatility, serving as a handle for hydrolysis, amidation, or ester exchange reactions to generate derivatives. Commercial availability in research quantities (e.g., 100 mg–1 g, 98% purity) supports drug discovery efforts [1] [4].
Table 1: Key Identifiers of Ethyl 7-(Trifluoromethyl)indolizine-1-carboxylate
Property | Value |
---|---|
CAS Number | 2227206-59-7 |
IUPAC Name | Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate |
Molecular Formula | C₁₂H₁₀F₃NO₂ |
Molecular Weight | 257.21 g/mol |
SMILES | CCOC(=O)c1ccn2ccc(C(F)(F)F)cc12 |
InChI Key | ZQFDYVXTSLNUFK-UHFFFAOYSA-N |
Commercial Availability | 100 mg–1 g, 98% purity (research use) |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0